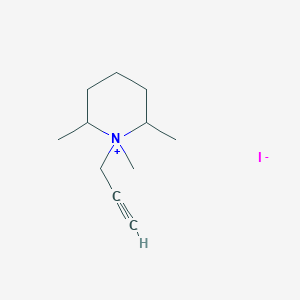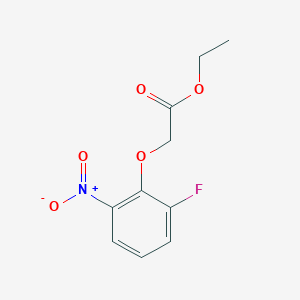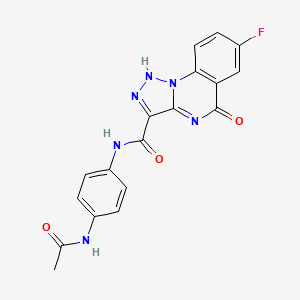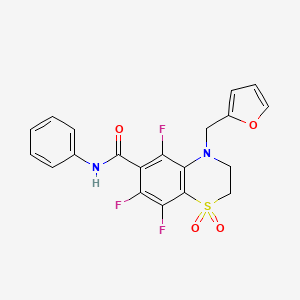
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidinium salts This compound is characterized by the presence of a piperidine ring substituted with three methyl groups and a propynyl group, along with an iodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide typically involves the alkylation of 1,2,6-trimethylpiperidine with propargyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the iodide. The general reaction scheme is as follows:
Starting Materials: 1,2,6-trimethylpiperidine and propargyl iodide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. Solvents such as acetonitrile or dichloromethane are commonly used.
Procedure: The 1,2,6-trimethylpiperidine is dissolved in the solvent, and propargyl iodide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Reagents like sodium halides or potassium cyanide in polar solvents (e.g., water or alcohol) are used.
Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, I2) in non-polar solvents (e.g., chloroform) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium cyanide would yield the corresponding nitrile, while addition of hydrogen bromide would result in the formation of a bromoalkane.
科学研究应用
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide involves its interaction with molecular targets and pathways. The propynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidinium ion can interact with receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
1,2,6-Trimethylpiperidine: Lacks the propynyl group and iodide ion, making it less reactive in certain reactions.
Propargyl Iodide: Contains the propynyl group but lacks the piperidine ring, limiting its applications.
Other Piperidinium Salts: May have different substituents or counterions, affecting their reactivity and properties.
Uniqueness
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is unique due to the combination of the piperidine ring, multiple methyl groups, and the propynyl group
属性
分子式 |
C11H20IN |
|---|---|
分子量 |
293.19 g/mol |
IUPAC 名称 |
1,2,6-trimethyl-1-prop-2-ynylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C11H20N.HI/c1-5-9-12(4)10(2)7-6-8-11(12)3;/h1,10-11H,6-9H2,2-4H3;1H/q+1;/p-1 |
InChI 键 |
HXEPUVSMNWGDSU-UHFFFAOYSA-M |
规范 SMILES |
CC1CCCC([N+]1(C)CC#C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)


![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)



![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)


